N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cyano group, a nitro group, and a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester. Subsequent steps include the introduction of the nitro group via nitration and the cyano group through a nucleophilic substitution reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the cyano group can produce various substituted derivatives.
Scientific Research Applications
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-ETHYL-4-AMINO-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O3S/c1-2-21-15(13(10-19-21)22(24)25)16(23)20-17-12(9-18)11-7-5-3-4-6-8-14(11)26-17/h10H,2-8H2,1H3,(H,20,23) |
InChI Key |
HYHYDYBJOIHZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N |
Origin of Product |
United States |
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